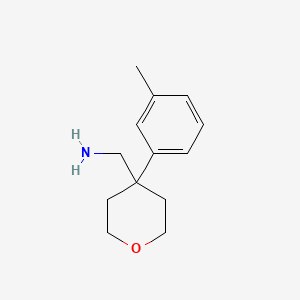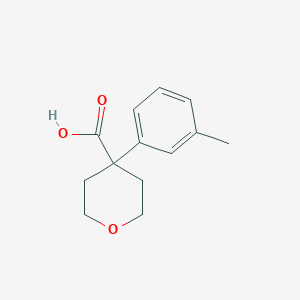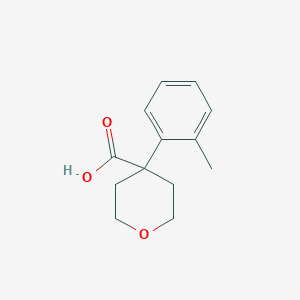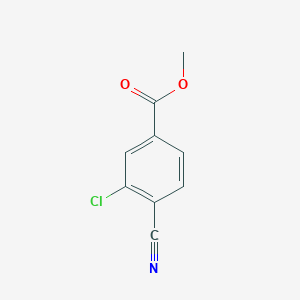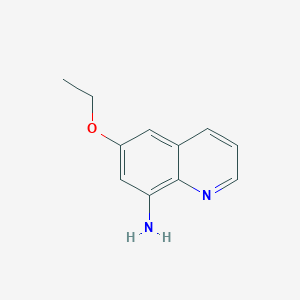
6-Ethoxyquinolin-8-amine
Overview
Description
The compound 6-Ethoxyquinolin-8-amine is a derivative of the quinolone family, which is known for its antibacterial properties. The research on 6-aminoquinolones has indicated that substituents larger than a methyl group at the C-8 position could enhance the antibacterial activity of these compounds. Specifically, the introduction of a methoxy group at the C-8 position has been shown to yield compounds with significant antibacterial activity, particularly against gram-positive bacteria . This suggests that 6-Ethoxyquinolin-8-amine could potentially exhibit similar antibacterial properties due to the presence of an ethoxy group, which is larger than a methyl group.
Synthesis Analysis
The synthesis of 6-aminoquinolones with different substituents at the C-8 position has been explored to understand the structure-activity relationship within this class of compounds. In one study, the introduction of an ethyl or a methoxy group at the C-8 position was achieved, and the resulting compounds were evaluated for their antibacterial activity . Another study demonstrated the formation of 8-amino-5,8'-iminobis(6-methoxyquinoline) through thermolysis of 8-hydroxylamino-6-methoxyquinoline, which further underscores the reactivity of the C-8 position in quinolone derivatives .
Molecular Structure Analysis
The molecular structure of 6-Ethoxyquinolin-8-amine is characterized by the presence of an ethoxy group at the C-8 position of the quinolone ring. This structural feature is crucial as it influences the compound's electronic properties and, consequently, its biological activity. The studies suggest that the length and electronic properties of the substituents at the C-8 position play a significant role in determining the antibacterial efficacy of these compounds .
Chemical Reactions Analysis
The chemical reactivity of quinolone derivatives at the C-8 position has been demonstrated through various reactions. For instance, the formation of 8-amino-5,8'-iminobis(6-methoxyquinoline) via thermolysis or deoxygenation reactions indicates that the C-8 position is amenable to nucleophilic substitution reactions, which can lead to the formation of novel quinolone derivatives with potential biological activities .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 6-Ethoxyquinolin-8-amine are not detailed in the provided papers, the general properties of quinolone derivatives can be inferred. These compounds typically exhibit good solubility in polar solvents, which is essential for their biological activity. The presence of different substituents at the C-8 position can alter properties such as melting point, boiling point, and stability, which are critical for the compound's pharmacokinetic profile and its overall efficacy as an antibacterial agent .
Scientific Research Applications
Antioxidant Properties
6-Ethoxyquinolin-8-amine, also known as ethoxyquin, has been studied for its antioxidant properties. One study utilized electron spin resonance (ESR) to demonstrate that ethoxyquin partly exists in a free radical form, indicating its role as a radical scavenger and antioxidant. This property was further influenced by exposure to UV light, as observed in the study by Skaare and Henriksen (1975) in the Journal of the Science of Food and Agriculture (Skaare & Henriksen, 1975).
Biological Activities
Ethoxyquin's biological activities have been a subject of research, particularly regarding its impact on blood pressure, respiration, and smooth muscle. According to a study by Fassett and Hjort (1938) in the Journal of Pharmacology and Experimental Therapeutics, secondary amines like ethoxyquin exhibit pressor activity, influencing vascular systems and potentially impacting blood pressure and smooth muscle functions (Fassett & Hjort, 1938).
Antitumor Activity
A 2012 study in the journal Molecules by Károlyi et al. explored the synthesis of functionalized mono-, bis-, and tris-(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines, including derivatives of ethoxyquin, and investigated their antitumor activity. This research provided insights into the potential of ethoxyquin derivatives in cancer treatment (Károlyi et al., 2012).
Impact on Mitochondrial Function
Reyes et al. (1995) in Biochemical Pharmacology investigated the effect of ethoxyquin on mitochondrial function. The study revealed that ethoxyquin could inhibit mitochondrial electron transport, which has implications for understanding its potential toxicological effects and influence on cellular energy metabolism (Reyes et al., 1995).
properties
IUPAC Name |
6-ethoxyquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-14-9-6-8-4-3-5-13-11(8)10(12)7-9/h3-7H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCXOJNSYQZFBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C2C(=C1)C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethoxyquinolin-8-amine | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


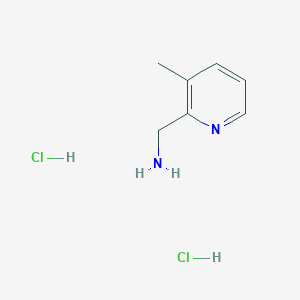
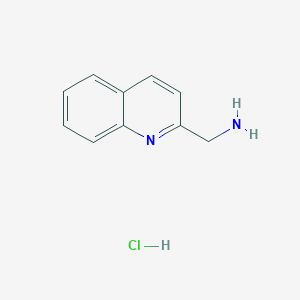
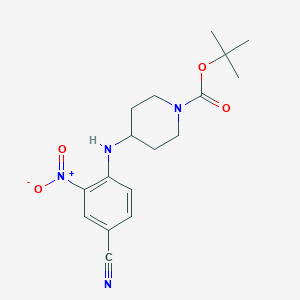
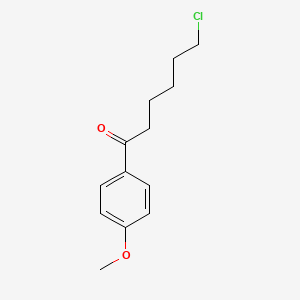
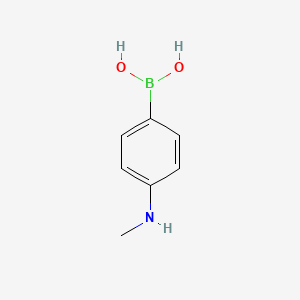
![2-[2-(4-Pyridinyl)-1,3-thiazol-4-YL]ethanamine](/img/structure/B1320079.png)



